molecular formula C19H21F3N8 B12249642 9-ethyl-6-{5-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine

9-ethyl-6-{5-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine

Cat. No.: B12249642
M. Wt: 418.4 g/mol
InChI Key: SNCHRTZVESZTMR-UHFFFAOYSA-N
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Description

9-ethyl-6-{5-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine is a complex organic compound that belongs to the class of purines. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including an ethyl group, a pyrimidinyl group, and an octahydropyrrolo[3,4-c]pyrrol-2-yl moiety. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-6-{5-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Pyrimidinyl Intermediate: This step involves the reaction of 2-methyl-6-(trifluoromethyl)pyrimidine with appropriate reagents to introduce the necessary functional groups.

    Cyclization: The pyrimidinyl intermediate undergoes cyclization to form the octahydropyrrolo[3,4-c]pyrrol-2-yl moiety.

    Substitution on the Purine Core: The final step involves the substitution of the purine core with the previously synthesized intermediate, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

9-ethyl-6-{5-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in appropriate solvents (e.g., dimethyl sulfoxide, acetonitrile).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

9-ethyl-6-{5-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 9-ethyl-6-{5-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **6-{5-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine
  • **9-ethyl-6-{5-[2-methyl-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine

Uniqueness

The uniqueness of 9-ethyl-6-{5-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can enhance the compound’s stability and bioactivity compared to similar compounds.

Properties

Molecular Formula

C19H21F3N8

Molecular Weight

418.4 g/mol

IUPAC Name

9-ethyl-6-[2-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]purine

InChI

InChI=1S/C19H21F3N8/c1-3-28-10-25-16-17(28)23-9-24-18(16)30-7-12-5-29(6-13(12)8-30)15-4-14(19(20,21)22)26-11(2)27-15/h4,9-10,12-13H,3,5-8H2,1-2H3

InChI Key

SNCHRTZVESZTMR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C5=NC(=NC(=C5)C(F)(F)F)C

Origin of Product

United States

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